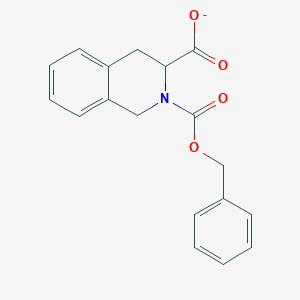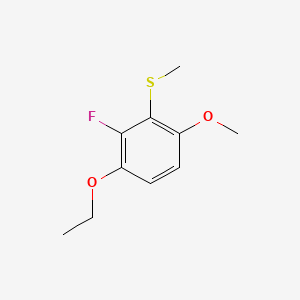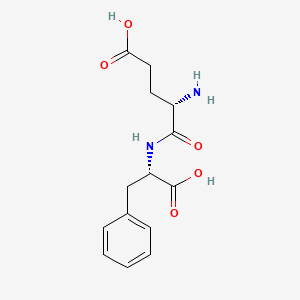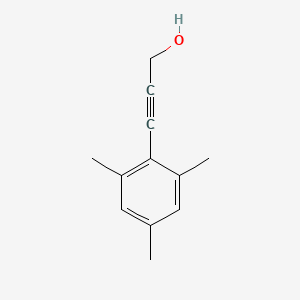
1-(1,2-Dibromopropyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dibromopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,2-dibromopropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dibromopropyl)-4-methoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of diphenyl(prop-1-en-1-yl)phosphine oxide with excess bromine, which yields the corresponding 1,2-dibromo derivative . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide at low temperatures (around -5°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar conditions as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dibromopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a propyl group.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while reduction reactions can produce propyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(1,2-Dibromopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dibromopropyl)-4-methoxybenzene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atoms can participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved.
Comparación Con Compuestos Similares
1-(1,2-Dibromopropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-methoxybenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(1,2-Dibromopropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1,2-Dibromopropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
1201-60-1 |
|---|---|
Fórmula molecular |
C10H12Br2O |
Peso molecular |
308.01 g/mol |
Nombre IUPAC |
1-(1,2-dibromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10H,1-2H3 |
Clave InChI |
YBNDQTKOLHGZOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)



![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)






![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
